依替膦酸
概述
描述
Etidronic acid, also known as etidronate, is a non-nitrogenous bisphosphonate compound. It is primarily used in medicine to strengthen bones, treat osteoporosis, and manage Paget’s disease of bone. Additionally, it finds applications in detergents, water treatment, and cosmetics .
科学研究应用
Etidronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Etidronic acid, also known as etidronate, is a first-generation bisphosphonate . The primary targets of etidronic acid are osteoclasts , which are cells that resorb bone . By inhibiting the action of osteoclasts, etidronic acid prevents bone resorption .
Mode of Action
Etidronic acid works by mimicking the action of pyrophosphate, a regulator of calcification and decalcification . It binds to hydroxyapatite in the bone matrix, which inhibits the formation, growth, and dissolution of these crystals . When bone resorption occurs, local acidification releases the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonates interfere with the cell’s function and inhibit bone resorption .
Biochemical Pathways
The biochemical pathways affected by etidronic acid primarily involve bone resorption and formation. By reducing osteoclastic activity, etidronic acid shifts the balance of bone resorption and formation towards the formation side, thereby strengthening the bone .
Pharmacokinetics
Etidronic acid has a bioavailability of 3% . The compound is excreted through renal and fecal routes . It also has a long duration of action as it slowly releases from the bone .
Result of Action
The primary result of etidronic acid’s action is the prevention of bone resorption, which leads to an increase in bone mineral density . This makes it useful in the treatment of diseases like osteoporosis and Paget’s disease of bone . Unlike other bisphosphonates, etidronic acid also prevents bone calcification . If used continuously, it can altogether prevent bone calcification, which may lead to osteomalacia .
Action Environment
Etidronic acid’s action can be influenced by environmental factors. For instance, it is used as a chelating agent to bind or counter the effects of substances such as calcium, iron, or other metal ions, which may be discharged as a component of grey wastewater and could potentially contaminate groundwater supplies . In addition, it has corrosion inhibiting properties on unalloyed steel .
未来方向
Etidronic acid is a weak chelator and hence, when mixed with NaOCl, can be indicated as an irrigant during the entire instrumentation process . The continuous chelation protocol has been shown to bring about excellent antibiofilm activity against biofilms of E. fecalis . Future research could focus on improving the antibiofilm effect of a mixture of sodium hypochlorite (NaOCl) and etidronate (1-hydroxyethylidene-1,1-bisphosphonate, HEBP) using a dual-species biofilm model in root canal system .
生化分析
Biochemical Properties
Etidronic acid is a bisphosphonate that primarily reduces osteoclastic activity, which prevents bone resorption . This moves the bone resorption/formation equilibrium toward the formation side, making bone stronger in the long run . Etidronic acid, unlike other bisphosphonates, also prevents bone calcification .
Cellular Effects
Etidronic acid has a significant impact on various types of cells and cellular processes. It is known to inhibit resorption of bone via a number of cellular mechanisms, including alteration of osteoclastic activity . This effect on osteoclasts helps to slow down the bone loss process, enhancing bone density and reducing the chances of fractures .
Molecular Mechanism
Etidronic acid’s mechanism of action is primarily through the inhibition of osteoclastic activity . It is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing etidronic acid into the cytosol of osteoclasts where it acts .
Temporal Effects in Laboratory Settings
Etidronic acid has a high affinity for bone, where its elimination half-life exceeds 1 year . Animal studies with radiolabelled etidronic acid indicate that intermittent cyclic courses over 3 years would result in skeletal retention of 25 to 50 times the daily absorbed dose .
Dosage Effects in Animal Models
The effects of etidronic acid vary with different dosages in animal models
Metabolic Pathways
Etidronic acid is not metabolized in the body . Its bioavailability is around 3%, and it is excreted through renal and fecal routes .
Transport and Distribution
准备方法
Etidronic acid can be synthesized through several methods:
Reaction of Phosphorus Trichloride with Acetic Acid: This reaction is carried out in the presence of a tertiary amine.
Reaction of Acetic Acid/Acetic Anhydride Mixture with Phosphorous Acid: This method involves the use of acetic acid and acetic anhydride in combination with phosphorous acid.
化学反应分析
Etidronic acid undergoes various chemical reactions:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
相似化合物的比较
Etidronic acid is part of the bisphosphonate family, which includes other compounds such as clodronic acid and tiludronic acid. Unlike nitrogen-containing bisphosphonates like zoledronic acid and ibandronic acid, etidronic acid does not contain nitrogen, which affects its mechanism of action and efficacy. While etidronic acid is effective in preventing bone resorption, it is less potent compared to nitrogen-containing bisphosphonates .
Similar Compounds
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
属性
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
Record name | Etidronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023028 | |
Record name | Etidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
Record name | Etidronic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2893 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.15e+01 g/L | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etidronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etidronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxyethylidenediphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etidronic acid?
A1: Etidronic acid acts primarily by inhibiting bone resorption. While its exact mechanism is not fully understood, it is believed to work by binding to hydroxyapatite crystals in bone, thereby inhibiting osteoclast activity and reducing bone breakdown. [, , , ]
Q2: Does etidronic acid have any effects on cancer cells?
A2: Research has shown that etidronic acid exhibits cytotoxicity against MCF-7 human breast cancer cells in vitro. This effect might be attributed to cell cycle arrest at the G2/M phase and induction of mutations in the p53 tumor-suppressor gene. []
Q3: What is the molecular formula and weight of etidronic acid?
A3: The molecular formula of etidronic acid is C2H8O7P2, and its molecular weight is 206.03 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize etidronic acid and its derivatives?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is widely employed for characterizing etidronic acid and its derivatives. This technique provides valuable information about the structure and purity of the compound. [, , ]
Q5: How does etidronic acid affect the properties of root dentin in dental applications?
A5: Etidronic acid, when used as a chelating agent in root canal treatment, can impact the mechanical properties of dentin. Some studies suggest that it might cause less dentin erosion and microhardness reduction compared to ethylenediaminetetraacetic acid (EDTA). [, , , ]
Q6: Does etidronic acid interact with other root canal irrigants?
A6: Yes, etidronic acid can interact with other root canal irrigants like sodium hypochlorite (NaOCl). Studies have explored the efficacy of their combination for smear layer removal, disinfection, and tissue dissolution. [, , , , , ]
Q7: Can etidronic acid be used to form protective coatings on metals?
A7: Yes, research shows that etidronic acid can form thin, oxide-free, phosphorus-containing films on chromium and stainless steel. These films exhibit potential for enhancing corrosion resistance. [, ]
Q8: Does etidronic acid demonstrate catalytic activity in organic synthesis?
A8: Yes, etidronic acid can act as a catalyst in specific organic reactions. For instance, it effectively catalyzes the conversion of epoxides to thiiranes using ammonium thiocyanate. [] It has also been used to synthesize trifluoromethylated tetrahydropyrimidines with potential antimicrobial activity. []
Q9: Have computational methods been used to study etidronic acid?
A9: Yes, computational methods like Density Functional Theory (DFT) calculations have been used to investigate the interaction of etidronic acid with metal surfaces, providing insights into its film-forming properties. [] Quantum chemical methods have also been used to study the coordination of etidronic acid with Europium (III). []
Q10: How does modifying the structure of etidronic acid affect its properties?
A10: Modifying the structure of etidronic acid, such as esterification of the phosphonic acid groups or acylation of the hydroxyl group, can influence its lipophilicity, biodegradability, and potentially its pharmacological activity. []
Q11: Are there strategies to control the release of etidronic acid for therapeutic applications?
A11: Yes, controlled release formulations of etidronic acid have been investigated using cationic polymeric matrices like polyethyleneimine (PEI) and cationic inulin (CATIN). These matrices can potentially improve the drug's delivery and therapeutic efficacy. []
Q12: Has the safety of etidronic acid been assessed for cosmetic applications?
A12: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of etidronic acid and its salts for use in cosmetics. The panel concluded that these ingredients are safe in cosmetics within the current practices of use and concentration. []
Q13: How is etidronic acid metabolized and eliminated from the body?
A13: Etidronic acid is poorly absorbed after oral administration and is primarily excreted unchanged in the urine. It has a long half-life in bone tissue due to its strong affinity for hydroxyapatite.
Q14: What animal models have been used to study the effects of etidronic acid on bone metabolism?
A14: Rat models of prednisolone-induced mineral disturbance have been employed to investigate the effects of etidronic acid on bone resorption and mineral metabolism. []
Q15: Has etidronic acid been investigated for its potential in treating calcification around joints?
A15: Yes, a clinical study investigated the efficacy of etidronic acid in treating painful calcification around joints, primarily in the shoulder. The results indicated potential benefits, with observed reductions in calcification size and improved symptoms. []
Q16: Are there any known safety concerns associated with the use of etidronic acid?
A16: While etidronic acid is generally considered safe when used appropriately, potential adverse effects have been reported, especially with long-term use. These may include gastrointestinal disturbances, musculoskeletal pain, and, in rare cases, osteonecrosis of the jaw.
Q17: What are the advantages of using controlled release formulations for etidronic acid?
A17: Controlled release formulations offer several advantages, including sustained drug delivery to the target site (e.g., bone tissue), potentially reducing dosing frequency, minimizing systemic exposure and associated side effects, and improving patient compliance. []
Q18: Are there specific biomarkers used to monitor the effectiveness of etidronic acid treatment?
A18: While there aren't specific biomarkers exclusively for etidronic acid, bone turnover markers like serum alkaline phosphatase and urinary hydroxyproline can be used to monitor the overall response to bisphosphonate therapy.
Q19: What analytical techniques are commonly used to determine etidronic acid concentrations?
A19: Ion chromatography coupled with suppressed conductivity detection is a widely employed technique for quantifying etidronic acid and its salts in various matrices, including cosmetics, hair care products, and pharmaceutical formulations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。